Welcome to the BenchChem Online Store!
molecular formula C11H10ClNO6 B2741886 Dimethyl 2-(2-chloro-4-nitrophenyl)malonate CAS No. 73088-10-5

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Cat. No. B2741886
M. Wt: 287.65
InChI Key: SKVWJFVXCSQZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716287B2

Procedure details

3-Chloro 4-fluoro nitrobenzene (5.0 g, 28.48 mmol) and dimethyl malonate (3.3 mL, 36.17 mmol) were dissolved in N-methylpyrrolidinone (131.5 mL). Sodium hydroxide (2.4 g, 60 mmol) was added at RT and the solution was heated at 80° C. for 2 hours. The reaction mixture was cooled to 5° C. and 1N HCl solution was added to give a pH of 2. Water (526 mL) was added and the resulting mixture was stirred for 15 minutes during which a pale yellow solid precipitated out. The precipitate was collected by filtration and then washed with water (2×10 mL). The resulting solid mass was dissolved in DCM (50 mL), dried (Na2SO4) and then the volatiles were removed under reduced pressure to afford the title compound (5.5 g, 67%). The product was used as such in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
131.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
526 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15].[OH-].[Na+].Cl>CN1CCCC1=O.O>[CH3:17][O:16][C:14](=[O:15])[CH:13]([C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[Cl:1])[C:12]([O:19][CH3:20])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
131.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
526 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 minutes during which a pale yellow solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
to give a pH of 2
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×10 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid mass was dissolved in DCM (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.